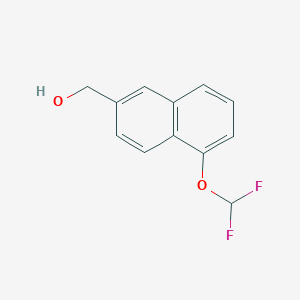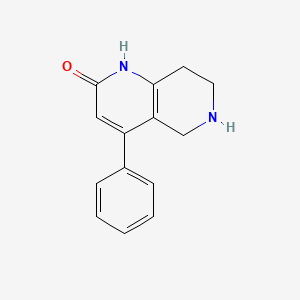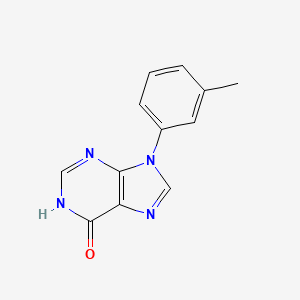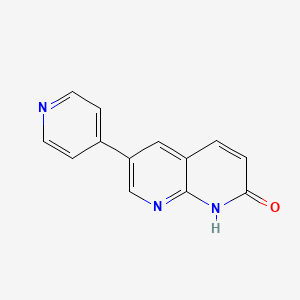
6-Bromo-5-cyanonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-cyanonicotinic acid is an organic compound with the molecular formula C7H3BrN2O2 and a molecular weight of 227.01 g/mol It is a derivative of nicotinic acid, featuring a bromine atom at the 6th position and a cyano group at the 5th position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-cyanonicotinic acid typically involves the bromination of 5-cyanonicotinic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-5-cyanonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products Formed
Substitution Reactions: Products include substituted nicotinic acid derivatives.
Oxidation and Reduction Reactions: Products include amines or carboxylic acids.
Coupling Reactions: Products include biaryl compounds.
Applications De Recherche Scientifique
6-Bromo-5-cyanonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-5-cyanonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and cyano groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological context and the specific derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyanonicotinic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-2-cyanonicotinic Acid: Similar structure but with the cyano group at a different position, leading to different reactivity and applications.
6-Bromo-5-methylnicotinic Acid:
Uniqueness
6-Bromo-5-cyanonicotinic acid is unique due to the presence of both bromine and cyano groups, which provide a combination of reactivity and functionality that is valuable in various synthetic and research applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a versatile compound in organic synthesis .
Propriétés
Numéro CAS |
70416-51-2 |
|---|---|
Formule moléculaire |
C7H3BrN2O2 |
Poids moléculaire |
227.01 g/mol |
Nom IUPAC |
6-bromo-5-cyanopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O2/c8-6-4(2-9)1-5(3-10-6)7(11)12/h1,3H,(H,11,12) |
Clé InChI |
BMPOVMSBQFFROA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C#N)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one](/img/structure/B11880749.png)




![8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11880768.png)





![6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B11880805.png)
![2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid](/img/structure/B11880808.png)

